
Pyrazine 1,4-Dioxide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine 1,4-Dioxide-d4: is a deuterated derivative of pyrazine 1,4-dioxide, a heterocyclic aromatic organic compound. The molecular formula of this compound is C4D4N2O2, and it has a molecular weight of 116.11 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pyrazine 1,4-Dioxide-d4 typically involves the deuteration of pyrazine 1,4-dioxide. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale deuteration reactions using deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazine 1,4-Dioxide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The nitrogen atoms in the pyrazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with lower oxidation states .
Aplicaciones Científicas De Investigación
Chemistry: Pyrazine 1,4-Dioxide-d4 is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. Its deuterated form provides clearer spectra by reducing background signals from hydrogen atoms .
Biology and Medicine: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. Its isotopic labeling helps in identifying and quantifying metabolites in complex biological systems .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in the study of reaction mechanisms .
Mecanismo De Acción
The mechanism of action of Pyrazine 1,4-Dioxide-d4 involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can influence various biochemical pathways, including enzyme catalysis and signal transduction. The deuterium atoms in this compound provide stability and allow for detailed studies of reaction kinetics and mechanisms .
Comparación Con Compuestos Similares
Pyrazine: A simpler analog without the oxide groups.
Pyrazine 1,4-Dioxide: The non-deuterated form of Pyrazine 1,4-Dioxide-d4.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms reduces background noise and enhances the clarity of spectra, making it a valuable tool in research .
Propiedades
Número CAS |
933803-86-2 |
|---|---|
Fórmula molecular |
C4H4N2O2 |
Peso molecular |
116.112 |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
Clave InChI |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
SMILES |
C1=C[N+](=O)C=CN1[O-] |
Sinónimos |
Pyrazine N,N’-Dioxide-d4; Pyrazine Di-N-oxide-d4; Pyrazine Dioxide-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



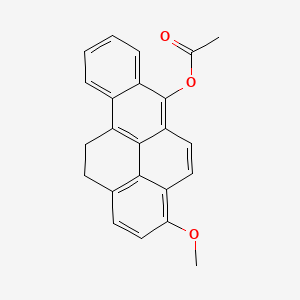
![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)
![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)
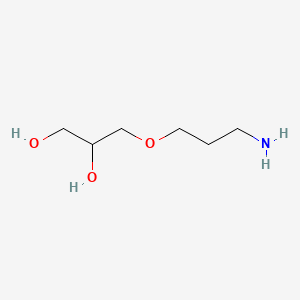
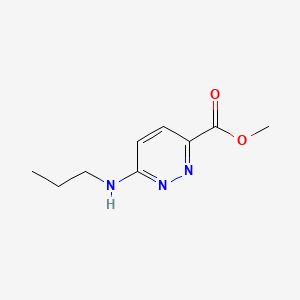
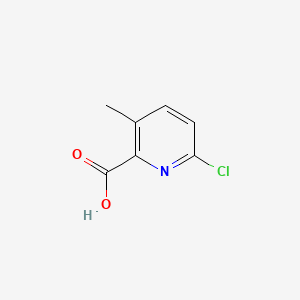
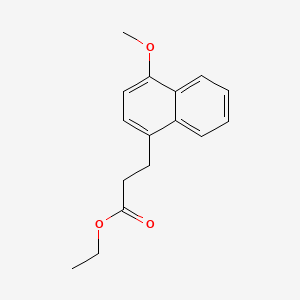
![2-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B588228.png)

